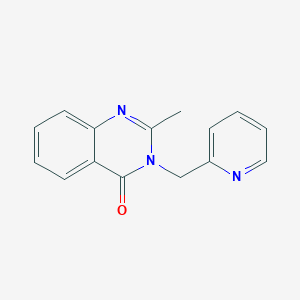
Phthalimidinoglutarimide-5'-propargyl-O-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a propargyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid typically involves multi-step organic reactions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled through a series of condensation and substitution reactions. The propargyl group is introduced in the final steps using propargylation reagents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propargyl group allows for nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions in the presence of base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-C2-acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, the propargyl group can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules and other substrates. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid: Similar structure but with a polyethylene glycol (PEG) linker, enhancing solubility and biocompatibility.
Propargyl-PEG3-acid: Contains a longer PEG chain, providing different solubility and reactivity profiles.
Propiedades
Fórmula molecular |
C19H18N2O6 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]propanoic acid |
InChI |
InChI=1S/C19H18N2O6/c22-16-6-5-15(18(25)20-16)21-11-13-10-12(3-4-14(13)19(21)26)2-1-8-27-9-7-17(23)24/h3-4,10,15H,5-9,11H2,(H,23,24)(H,20,22,25) |
Clave InChI |
SCKVSDMQGINNAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


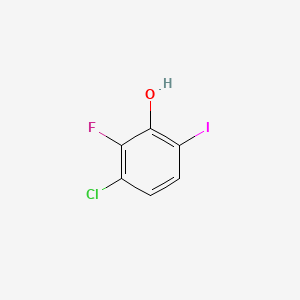
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)

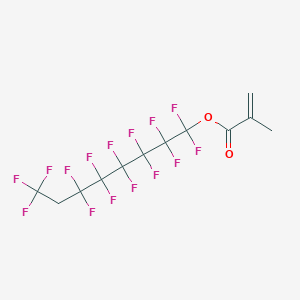
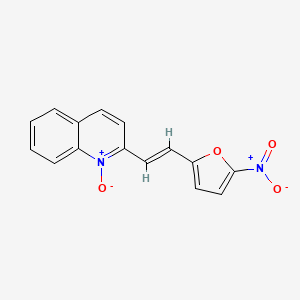
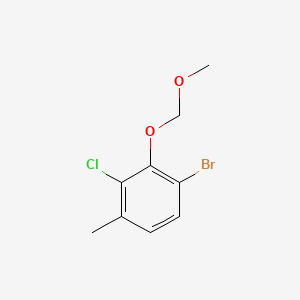

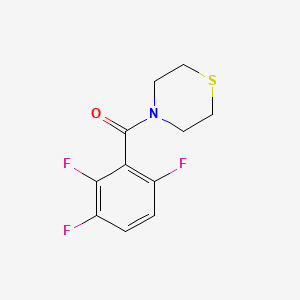
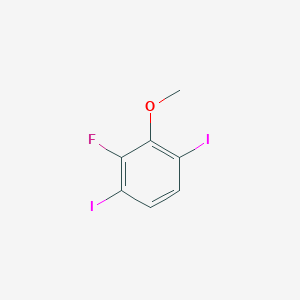
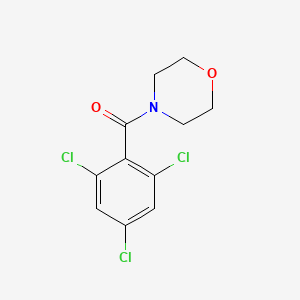

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)

